Cas no 946304-67-2 (4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)

4-Methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a morpholine and thiophene moiety. Its design combines aromatic and heterocyclic components, making it a potential candidate for pharmaceutical or agrochemical applications. The presence of the methoxy and methyl groups on the benzene ring may enhance lipophilicity and metabolic stability, while the morpholine and thiophene functionalities could contribute to binding interactions in biological systems. This compound’s modular structure allows for further derivatization, offering versatility in drug discovery or material science research. Its well-defined chemical properties make it suitable for studies targeting sulfonamide-based inhibitors or receptor modulators.
4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide structure
946304-67-2 structure
Product name:4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
CAS No:946304-67-2
MF:C18H24N2O4S2
MW:396.52416229248
CID:5863371
PubChem ID:16933142

4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-methoxy-3-methyl-N-[2-(4-morpholinyl)-2-(3-thienyl)ethyl]-
    • F2393-0430
    • 4-methoxy-3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
    • 4-methoxy-3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
    • 4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
    • 946304-67-2
    • AKOS024646373
    • 4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
    • Inchi: 1S/C18H24N2O4S2/c1-14-11-16(3-4-18(14)23-2)26(21,22)19-12-17(15-5-10-25-13-15)20-6-8-24-9-7-20/h3-5,10-11,13,17,19H,6-9,12H2,1-2H3
    • InChI Key: HSOSAHCDPWEELB-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(N2CCOCC2)C2C=CSC=2)(=O)=O)=CC=C(OC)C(C)=C1

Computed Properties

  • Exact Mass: 396.11774960g/mol
  • Monoisotopic Mass: 396.11774960g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.283±0.06 g/cm3(Predicted)
  • Boiling Point: 563.5±60.0 °C(Predicted)
  • pka: 11.32±0.50(Predicted)

4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2393-0430-30mg
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946304-67-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2393-0430-2mg
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946304-67-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2393-0430-10μmol
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946304-67-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2393-0430-25mg
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946304-67-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2393-0430-100mg
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946304-67-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2393-0430-75mg
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946304-67-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2393-0430-4mg
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946304-67-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2393-0430-5mg
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946304-67-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2393-0430-20μmol
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946304-67-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2393-0430-10mg
4-methoxy-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
946304-67-2 90%+
10mg
$79.0 2023-05-16

Additional information on 4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide

Introduction to 4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 946304-67-2) and Its Emerging Applications in Chemical Biology

The compound 4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 946304-67-2) represents a fascinating molecule in the realm of chemical biology, characterized by its intricate structural framework and promising pharmacological properties. This sulfonamide derivative, featuring a benzenesulfonamide core conjugated with morpholine and thiophene moieties, has garnered significant attention due to its potential in modulating biological pathways and its utility in drug discovery initiatives.

At the heart of this compound's appeal lies its multifaceted structural design, which integrates several key pharmacophoric elements. The presence of a 4-methoxy group at the third position of the benzene ring introduces a hydrophobic interaction surface while maintaining electronic balance. The 3-methyl substituent further enhances lipophilicity, contributing to improved solubility and membrane permeability—critical factors for bioavailability. The N-substituent, featuring a 2-(morpholin-4-yl)ethyl chain, introduces a polar, basic moiety that can engage in hydrogen bonding and ionic interactions with biological targets. Additionally, the thiophene ring at the second position adds another layer of structural complexity, potentially influencing electronic properties and metabolic stability.

Recent advancements in computational chemistry have enabled more precise modeling of this compound's interactions with biological macromolecules. Studies suggest that the morpholine ring may serve as a key binding anchor for proteins involved in signal transduction, while the sulfonamide group could facilitate hydrogen bonding with acidic residues in target enzymes. Such insights are derived from molecular docking simulations that predict high-affinity binding to enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses.

The integration of thiophene into the molecular scaffold is particularly noteworthy, as thiophene derivatives are well-documented for their bioactivity across diverse therapeutic areas. In particular, the 3-position of the thiophene ring can be modulated to influence electronic properties, enabling fine-tuning of receptor binding affinity. Preliminary experiments have demonstrated that derivatives of this class exhibit inhibitory effects on certain kinases, making them candidates for anticancer therapies. The combination of these structural elements—methoxy, methyl, morpholine, thiophene, and sulfonamide—creates a unique chemical profile that may confer advantages over conventional scaffolds.

In light of these structural features, researchers have explored synthetic pathways to optimize this compound's pharmacokinetic properties. Strategies such as sulfonamide derivatization and morpholine ring modifications have been employed to enhance metabolic stability while preserving bioactivity. Notably, computational studies indicate that introducing fluorine atoms at strategic positions could further improve binding affinity without compromising solubility—a critical balance for drug-like characteristics.

The sulfonamide moiety itself is a well-established pharmacophore in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets. In the context of 4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide, this group likely contributes to interactions with both protein and nucleic acid targets. Such dual-targeting capabilities are increasingly sought after in modern drug discovery efforts, as they may lead to synergistic effects or improved therapeutic outcomes.

Emerging research also highlights the potential of this compound as a tool for investigating neurobiological pathways. The morpholine scaffold is frequently encountered in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier efficiently. When combined with other lipophilic and polar groups like thiophene and sulfonamide derivatives, molecules such as this one may exhibit enhanced CNS penetration—a desirable trait for treating neurological disorders.

From an industrial perspective, the synthesis of 4-methoxy-3-methyl-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide presents both challenges and opportunities. While multi-step synthetic routes can be complex, advances in catalytic methods have streamlined certain transformations involving morpholine and thiophene functionalization. Scalability remains a key consideration for pharmaceutical applications; however, recent innovations in continuous flow chemistry have shown promise for optimizing production processes while maintaining high yields.

The growing interest in heterocyclic compounds like thiophene derivatives underscores their versatility as building blocks in medicinal chemistry. The ability to modify such structures at multiple positions allows chemists to explore vast chemical spaces rapidly—a necessity given the increasing complexity of biological targets. As computational tools continue to improve predictive accuracy for molecular interactions, 4-methoxy-3-methyl-N -2-(morpholin -4 -yl)-2-(thiophen -3 -yl)ethylbenzene -1-sulfonamide exemplifies how structure-based design can accelerate discovery pipelines toward novel therapeutics.

In conclusion, 4-methoxy -3 -methyl-N -2-(morpholin -4 -yl)-2-(thiophen -3 -yl)ethylbenzene -1-sulfonamide (CAS No. 946304 -67 -2) stands out as a structurally sophisticated molecule with significant potential in chemical biology and drug development。 Its unique combination of pharmacophoric elements—spanning methoxy、methyl、morpholine、thiophene,and sulfonamide—makes it an attractive candidate for further exploration。 As research progresses,this compound will likely contribute valuable insights into disease mechanisms while serving as a foundation for next-generation pharmaceuticals。

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.